(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Isopropyl-N-(piperidin-3-yl)acetamide is a chiral compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-N-Isopropyl-N-(piperidin-3-yl)acetamide can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-N-Isopropyl-N-(piperidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The isopropyl and acetamide groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Isopropyl-N-(piperidin-3-yl)acetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-Methyl-N-(piperidin-3-yl)acetamide: A structurally similar compound with a methyl group instead of an isopropyl group.
N-Ethyl-N-(piperidin-3-yl)acetamide: Another similar compound with an ethyl group.
Uniqueness
®-N-Isopropyl-N-(piperidin-3-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomers and other similar compounds. The presence of the isopropyl group also imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXUOLCEVVGWQT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.